An In-depth Technical Guide to the Physicochemical Properties of (4-Carbamoylphenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-Carbamoylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a carbamoyl (B1232498) group, allows it to participate in a variety of chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Carbamoylphenyl)boronic acid, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
The key physicochemical parameters of (4-Carbamoylphenyl)boronic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, and potential as a therapeutic agent or building block.
| Property | Value | Source |
| Molecular Formula | C₇H₈BNO₃ | [][2] |
| Molecular Weight | 164.95 g/mol | [][2] |
| Melting Point | 229-234 °C | [3] |
| LogP | -0.83440 | [] |
| Appearance | White to brown solid (powder or crystals) | [3] |
| pKa | Not explicitly found in searched literature for this specific compound. General pKa for phenylboronic acids is ~9. | [4] |
| Solubility | Specific quantitative data not found. Generally, phenylboronic acids have low solubility in water and varying solubility in organic solvents.[5] Colorless crystals were obtained from a 50% water:ethanol solution.[6] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of boronic acids are essential for reproducible research. The following sections outline standard experimental protocols.
Determination of Melting Point
The melting point of (4-Carbamoylphenyl)boronic acid can be determined using a standard melting point apparatus.
Methodology:
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A small, dry sample of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
Determination of the Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.
Methodology:
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A solution of (4-Carbamoylphenyl)boronic acid is prepared in a biphasic system of n-octanol and water.
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The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand until the two phases have completely separated.
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The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
Determination of Acidity Constant (pKa)
The pKa of a boronic acid can be determined by potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
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A solution of (4-Carbamoylphenyl)boronic acid of known concentration is prepared in water or a suitable co-solvent.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve is generated by plotting the pH against the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Determination of Solubility
The solubility of a boronic acid can be determined by the equilibrium solubility method.
Methodology:
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An excess amount of solid (4-Carbamoylphenyl)boronic acid is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The mixture is agitated for a prolonged period to ensure that equilibrium is reached.
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
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The solubility is expressed in units such as g/L or mol/L.
Role in Drug Discovery and Development
(4-Carbamoylphenyl)boronic acid serves as a crucial building block in the synthesis of various biologically active molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[] Its utility is highlighted in the development of inhibitors for several key protein targets implicated in disease.
Caption: Synthetic utility of (4-Carbamoylphenyl)boronic acid in drug discovery.
The boronic acid functional group is a key feature in many enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like proteases.[4] This interaction is often a key mechanism of action for boronic acid-based drugs.
Caption: General mechanism of serine protease inhibition by a boronic acid.
Conclusion
(4-Carbamoylphenyl)boronic acid is a compound with well-defined physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its ability to participate in cross-coupling reactions and interact with biological targets underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and the experimental approaches to their measurement, serving as a vital resource for researchers in the field.
References
- 2. 4-Aminocarbonylphenylboronic acid | C7H8BNO3 | CID 2737811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
